
2-(((5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)amino)ethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)amino)ethanesulfonic acid is a complex organic compound It features a tetrahydrofuran ring, a dihydropyrimidinone moiety, and an ethanesulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps:
Formation of the tetrahydrofuran ring: This can be achieved through the cyclization of a suitable precursor.
Attachment of the dihydropyrimidinone moiety: This step involves the reaction of the tetrahydrofuran derivative with a pyrimidine derivative under controlled conditions.
Introduction of the ethanesulfonic acid group: This can be done through sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the tetrahydrofuran ring.
Reduction: Reduction reactions can target the carbonyl groups in the dihydropyrimidinone moiety.
Substitution: The ethanesulfonic acid group can participate in substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Biomolecular Interactions: It can be used to study interactions between biomolecules.
Medicine
Drug Development:
Diagnostics: Use in diagnostic assays for detecting specific biomolecules.
Industry
Material Science: Applications in the development of new materials with unique properties.
Chemical Manufacturing: Use as a reagent or intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzyme active sites, inhibiting their activity. The pathways involved can include signal transduction, metabolic pathways, and molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(((5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)amino)propanoic acid
- 2-(((5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)amino)butanesulfonic acid
Uniqueness
The uniqueness of 2-(((5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)amino)ethanesulfonic acid lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H19N3O9S |
|---|---|
Molecular Weight |
381.36 g/mol |
IUPAC Name |
2-[[5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-1-yl]methylamino]ethanesulfonic acid |
InChI |
InChI=1S/C12H19N3O9S/c16-4-7-8(17)9(18)10(24-7)6-3-15(12(20)14-11(6)19)5-13-1-2-25(21,22)23/h3,7-10,13,16-18H,1-2,4-5H2,(H,14,19,20)(H,21,22,23)/t7-,8-,9-,10+/m1/s1 |
InChI Key |
LCKIHCRZXREOJU-KYXWUPHJSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1CNCCS(=O)(=O)O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CNCCS(=O)(=O)O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


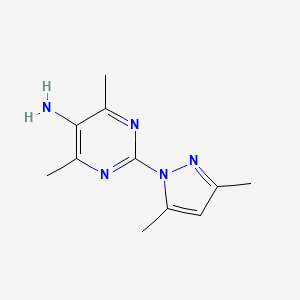
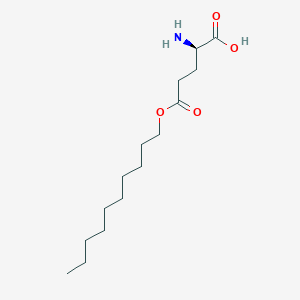
![N-[2,6-Bis(1-methylethyl)phenyl]-alpha-[2-(1-methylethyl)phenyl]-6-(1-naphthalenyl)-2-pyridinemethanamine](/img/structure/B13350075.png)


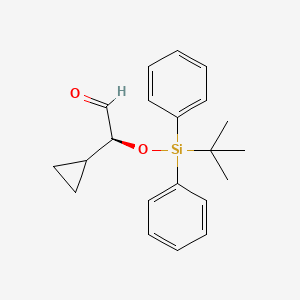
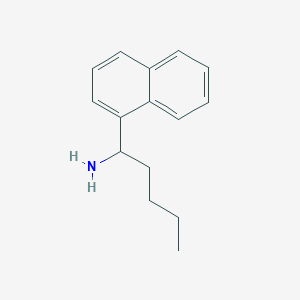


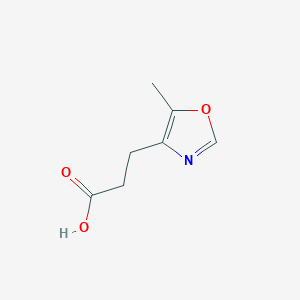



![8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13350125.png)
